molecular formula C11H18N4O4 B1481230 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092241-59-1

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481230
CAS No.: 2092241-59-1
M. Wt: 270.29 g/mol
InChI Key: KLSXSUYBVXDZGU-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a tert-butoxycarbonyl (Boc)-protected methylaminoethyl side chain and a carboxylic acid moiety at the 4-position of the triazole ring. Its molecular formula is C₁₂H₁₉N₄O₄, with a molecular weight of 283.3 g/mol. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection for downstream functionalization . The carboxylic acid group contributes to solubility in polar solvents and facilitates conjugation with biomolecules or metal ions, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXSUYBVXDZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in the protection of amines. Therefore, it can be inferred that this compound may interact with proteins or enzymes that have amine groups.

Mode of Action

The mode of action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the interaction of the compound with its targets via the Boc group. The Boc group is a protecting group that prevents the amine from reacting under certain conditions. It can be removed under mild acidic conditions to reveal the free amine.

Action Environment

The action of this compound is influenced by the environmental conditions. The Boc group can be removed under mild acidic conditions. Therefore, the pH of the environment would play a crucial role in determining the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and esterases, through its carboxylic acid and triazole moieties. The interaction with proteases often involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds. Additionally, the tert-butoxycarbonyl group can be cleaved under acidic conditions, making the compound a useful tool in peptide synthesis and modification.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it has been observed to upregulate the expression of certain genes involved in cell proliferation and differentiation. Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to specific amino acid residues in target proteins, leading to conformational changes that either inhibit or activate the protein’s function. Additionally, the compound can act as an enzyme inhibitor by occupying the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in altered metabolic pathways and changes in cellular homeostasis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical experiments. Over time, the compound may undergo hydrolysis, particularly under acidic or basic conditions, leading to the release of tert-butoxycarbonyl and methylamine groups. Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light and moisture can accelerate its degradation, impacting its efficacy in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to enhance metabolic activity and promote tissue regeneration. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and impaired organ function. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and peptide metabolism. The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion into various metabolites. These metabolites can then enter the tricarboxylic acid cycle or be excreted through the renal system. The interaction with cofactors such as NADH and FADH2 is also critical for its metabolic processing, influencing the overall metabolic flux and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and function. The distribution of the compound within tissues is also dependent on its lipophilicity and molecular size, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct the compound to specific organelles. In the mitochondria, the compound can affect mitochondrial respiration and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin.

Biological Activity

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C₁₁H₁₄N₄O₄
  • Molecular Weight : 258.26 g/mol
  • CAS Number : 1211504-22-1

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, was shown to possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Bacillus subtilis and Vibrio cholerae was reported at 59.5 µg/ml .

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundTarget OrganismMIC (µg/ml)
Triazole derivativeBacillus subtilis59.5
Triazole derivativeVibrio cholerae59.5

The mechanism through which triazole compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The structural characteristics of the triazole ring are crucial for its interaction with target sites in microbial cells .

Anticancer Potential

The biological activity of triazole derivatives extends to anticancer applications as well. Research indicates that certain triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on a related triazole compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce G0/G1 phase arrest in the cell cycle, leading to increased apoptosis rates compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of triazole derivatives. Modifications to the functional groups attached to the triazole ring can significantly influence both antimicrobial and anticancer activities. For example, variations in substituents can enhance solubility and bioavailability, thereby improving therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity against various strains of bacteria. The incorporation of the 1H-1,2,3-triazole moiety enhances the interaction with bacterial enzymes, leading to increased efficacy compared to traditional antibiotics .
  • Anticancer Potential
    • Research has shown that compounds containing the triazole ring can inhibit cancer cell proliferation. For instance, a case study evaluated the anticancer activity of several triazole derivatives against leukemia and CNS cancer cell lines, revealing that specific modifications in the structure can lead to enhanced cytotoxic effects .
  • Inhibitors of Enzymatic Activity
    • The compound has been explored as an inhibitor of specific enzymes involved in cancer metabolism. Its ability to interact with target proteins may provide a pathway for developing novel therapeutic agents against resistant cancer forms.

Agricultural Applications

  • Pesticide Development
    • The unique chemical structure of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has potential applications in developing new pesticides. Triazole derivatives are known for their fungicidal properties and could be modified to enhance effectiveness against crop diseases while minimizing environmental impact .

Material Science Applications

  • Polymer Chemistry
    • The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties for applications in coatings and adhesives. Its reactivity allows it to serve as a building block for more complex polymeric materials.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15
AnticancerMOLT-4 (Leukemia)12
AntifungalCandida albicans20

Case Studies

  • Antimicrobial Efficacy Study
    • A comparative study evaluated the antimicrobial efficacy of various triazole derivatives, including the compound . Results indicated that modifications to the side chains significantly influenced antibacterial activity, suggesting a structure-activity relationship crucial for drug design .
  • Anticancer Screening
    • In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of the compound. The results highlighted that certain derivatives exhibited over 70% inhibition against specific cancer types, indicating promising avenues for further research into anticancer therapies .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their key differences:

Compound Name Molecular Formula Substituents on Triazole Ring Key Features Reference
1-(2-((tert-Butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₂H₁₉N₄O₄ Boc-protected methylaminoethyl group at N1; COOH at C4 High stability due to Boc protection; ideal for peptide coupling reactions
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid C₁₁H₁₆N₄O₄ Boc-protected azetidinyl group at N1; COOH at C4 Rigid azetidine ring enhances conformational restraint in drug design
1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₂₀H₂₀ClN₅O₂S Chlorophenyl-thienopyridinyl ethyl group at N1; COOH at C4 Antithrombotic activity (EC₅₀ < 1 μM); improved pharmacokinetic properties
1-[2-(tert-Butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid C₉H₁₃N₃O₄ tert-Butyl ester at N1; COOH at C4 Ester group allows tunable lipophilicity; used in prodrug development

Key Observations :

  • Boc Protection: The Boc group in the target compound distinguishes it from analogues like 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid, which lacks an aminoethyl chain. This feature enables selective deprotection for site-specific modifications .
  • Bioactivity: Compounds like the chlorophenyl-thienopyridinyl derivative exhibit antithrombotic activity, whereas the target compound’s applications are more oriented toward synthetic intermediates .
  • Solubility : The carboxylic acid group in all analogues enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl 1H-1,2,3-triazole-4-carboxylate in ) .

Preparation Methods

Starting Materials and Key Intermediates

Key Reaction Conditions

Step Reagents & Catalysts Solvent(s) Temperature Time Yield (%)
CuAAC Cycloaddition CuSO4·5H2O, Sodium L-ascorbate DMF/H2O 120 °C (under 12929 Torr) 1 hour 75
Bromination & Grignard 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride THF/METHF -78 °C to 0 °C 0.5-2 hours Not specified
Carboxylation CO2 gas, HCl THF -10 °C 10 min Not specified
Methylation Methyl iodide, K2CO3 THF/DMF 20-30 °C 48 hours Not specified
Crystallization Acidification (HCl), extraction, drying Ethyl acetate, Water 0-5 °C Variable Final isolation

Stepwise Procedure

  • Copper-Catalyzed Azide-Alkyne Cycloaddition
    N-Boc-2-azidoethylamine is reacted with methyl propiolate in the presence of copper(II) sulfate pentahydrate and sodium L-ascorbate in a mixed solvent system (DMF and water). The reaction is conducted at elevated temperature (~120 °C) under reduced pressure (~12929 Torr) for 1 hour to yield methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate with approximately 75% yield.

  • Bromination and Grignard Reaction
    Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, a Grignard reagent (isopropylmagnesium chloride) is added at low temperature (-78 °C to 0 °C) in THF/METHF solvent mixture. This step introduces the required substitution pattern on the triazole ring and prepares the intermediate for carboxylation.

  • Carboxylation
    The Grignard intermediate is treated with carbon dioxide gas at low temperature (-10 °C) to form the carboxylic acid moiety. The reaction mixture is then acidified with hydrochloric acid to facilitate extraction and purification.

  • Methylation and Purification
    The crude acid is methylated using methyl iodide and potassium carbonate in a THF/DMF solvent system at room temperature (20-30 °C) over 48 hours to form the methyl ester intermediate. After reaction completion, the mixture is subjected to aqueous work-up, extraction, drying, and crystallization to isolate the pure product.

Research Findings and Yield Analysis

Compound/Intermediate Yield (%) Notes
Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate 75 Obtained via CuAAC reaction under optimized conditions.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid 49 Isolated after Grignard carboxylation, methylation, and purification steps.

The yields reported indicate efficient formation of the triazole core and subsequent functionalization. The CuAAC reaction is highly reliable and scalable, while the Grignard and carboxylation steps require careful temperature control and inert atmosphere to maintain high purity and yield.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents & Conditions Product/Intermediate Yield (%) Reference
1 Copper-Catalyzed Azide-Alkyne Cycloaddition N-Boc-2-azidoethylamine, methyl propiolate, CuSO4·5H2O, sodium L-ascorbate, DMF/H2O, 120 °C, 1 h Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate 75
2 Bromination & Grignard Reaction 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, THF/METHF, -78 °C to 0 °C 1-substituted-4-bromo-1H-1,2,3-triazole intermediate Not specified
3 Carboxylation CO2 gas, HCl, THF, -10 °C 1-substituted-1H-1,2,3-triazole-4-carboxylic acid Not specified
4 Methylation & Purification Methyl iodide, K2CO3, THF/DMF, 20-30 °C, 48 h Methyl ester intermediate, final acid after hydrolysis 49 (final acid)

Notes on Practical Considerations

  • Temperature Control: Low temperatures (-78 °C to 0 °C) are critical during Grignard addition and carboxylation to prevent side reactions.
  • Solvent Choice: Mixed solvents (THF/METHF, DMF/H2O) optimize solubility and reaction rates.
  • Purification: Crystallization after acidification and solvent extraction is essential for isolating high-purity product.
  • Scale-Up Potential: The CuAAC step is well-suited for scale-up, while Grignard and carboxylation require inert atmosphere and careful handling.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, and what analytical methods validate its structure?

Answer: The synthesis typically involves multi-step reactions, including:

Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes to form the triazole core .

Amine Protection : Introduction of the tert-butoxycarbonyl (Boc) group via Boc-protected intermediates under anhydrous conditions (e.g., using Boc-anhydride in dichloromethane) .

Functionalization : Coupling of the ethylamine side chain with methylamine and subsequent carboxylic acid group introduction.

Q. Validation Methods :

  • NMR Spectroscopy : Confirm regioselectivity of the triazole ring (1,4-substitution) and Boc-group integrity.
  • Mass Spectrometry (HRMS) : Verify molecular weight and purity.
  • X-ray Crystallography (if applicable): Resolve ambiguities in stereochemistry or crystal packing .

Intermediate Purification Challenges

Q. Q2. How can researchers optimize purification of intermediates during synthesis, particularly when dealing with polar byproducts?

Answer:

  • Chromatography : Use reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water for polar compounds .
  • Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO₃) to separate it from non-polar impurities.
  • Crystallization : Employ solvent mixtures like ethanol/water to isolate crystalline intermediates, monitoring pH to avoid Boc-group cleavage .

Q. Critical Parameters :

  • Solvent Polarity : Adjust based on intermediate hydrophobicity.
  • Temperature Control : Maintain ≤0°C during acid-sensitive steps (e.g., Boc deprotection) .

Advanced Mechanistic Studies

Q. Q3. What experimental strategies can resolve contradictions in reported reaction yields for triazole-forming steps?

Answer: Discrepancies often arise from:

  • Catalyst Purity : Copper(I) iodide vs. TBTA (tris(benzyltriazolylmethyl)amine) ligand efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions compared to acetonitrile .

Q. Methodological Solutions :

Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.

In Situ Monitoring : Use FT-IR or Raman spectroscopy to track azide consumption.

Isolation of Byproducts : Characterize side products via LC-MS to identify competing pathways .

Stability and Storage

Q. Q4. How does the Boc group’s stability influence long-term storage conditions for this compound?

Answer: The Boc group is susceptible to:

  • Acidic Hydrolysis : Degrades in trifluoroacetic acid (TFA) or HCl, requiring neutral pH storage.
  • Thermal Decomposition : Store at –20°C in inert atmospheres (argon) to prevent CO₂ release and amine oxidation .

Q. Recommended Conditions :

  • Lyophilization : For carboxylic acid derivatives to enhance shelf life.
  • Desiccants : Use silica gel in storage vials to mitigate humidity effects .

Applications in Drug Discovery

Q. Q5. What role does the triazole-carboxylic acid moiety play in modulating biological activity, and how can researchers validate its pharmacophore contribution?

Answer:

  • Bioisosteric Replacement : The triazole mimics amide bonds, enhancing metabolic stability .
  • Chelation Potential : The carboxylic acid group may coordinate metal ions in enzyme active sites (e.g., metalloproteases) .

Q. Validation Strategies :

SAR Studies : Synthesize analogs lacking the carboxylic acid or triazole to compare activity.

Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets).

Protease Stability Assays : Compare half-life in human plasma vs. modified derivatives .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

Answer: Apparent contradictions arise from:

  • pH-Dependent Solubility : The carboxylic acid is water-soluble at pH > 5 (deprotonated) but insoluble in acidic conditions.
  • Counterion Effects : Sodium or potassium salts enhance aqueous solubility vs. free acid form .

Q. Experimental Clarification :

  • pH Titration : Measure solubility across pH 3–7.
  • Co-Solvent Systems : Test DMSO/water mixtures for biological assays .

Advanced Spectroscopic Challenges

Q. Q7. What NMR techniques differentiate between rotational isomers (rotamers) in the ethylamino side chain?

Answer:

  • VT-NMR (Variable Temperature) : Elevate temperature to coalesce rotamer signals (e.g., 50–80°C in DMSO-d₆).
  • 2D NOESY : Identify spatial proximity between methylamino protons and triazole protons.
  • Dynamic NMR Simulation : Calculate rotational energy barriers using line-shape analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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